Antiplatelet agent 1
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Overview
Description
Antiplatelet agent 1 is a compound used to prevent platelet aggregation, which is a crucial step in the formation of blood clots. This compound plays a significant role in the management of cardiovascular diseases by reducing the risk of thrombotic events such as heart attacks and strokes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antiplatelet agent 1 involves multiple steps, including the formation of key intermediates through various chemical reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the optimization of reaction parameters to ensure high efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Antiplatelet agent 1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons .
Scientific Research Applications
Antiplatelet agent 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used to investigate the role of platelets in various physiological and pathological processes.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in preventing thrombotic events.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Antiplatelet agent 1 exerts its effects by inhibiting specific molecular targets involved in platelet activation and aggregation. The primary targets include enzymes and receptors that play a key role in the signaling pathways leading to platelet activation. By blocking these targets, this compound prevents the formation of blood clots and reduces the risk of thrombotic events .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include aspirin, clopidogrel, and ticagrelor .
Uniqueness
Antiplatelet agent 1 is unique in its specific mechanism of action and its ability to target multiple pathways involved in platelet activation. This makes it a valuable addition to the existing arsenal of antiplatelet therapies, offering potential benefits in terms of efficacy and safety .
Properties
Molecular Formula |
C21H24F2N6O4S |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-[(2R)-2-hydroxypropyl]sulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C21H24F2N6O4S/c1-8(30)7-34-21-25-19(24-13-5-10(13)9-2-3-11(22)12(23)4-9)16-20(26-21)29(28-27-16)14-6-15(31)18(33)17(14)32/h2-4,8,10,13-15,17-18,30-33H,5-7H2,1H3,(H,24,25,26)/t8-,10+,13-,14-,15+,17+,18-/m1/s1 |
InChI Key |
XLAMEKYEUNWPNY-UVNXCEEKSA-N |
Isomeric SMILES |
C[C@H](CSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F)O |
Canonical SMILES |
CC(CSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F)O |
Origin of Product |
United States |
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